![molecular formula C16H14N6O B2601473 N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-45-4](/img/structure/B2601473.png)

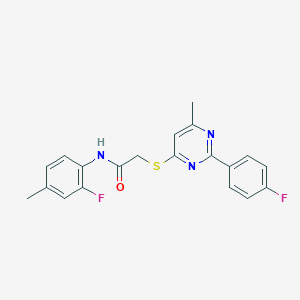

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrazine ring .Chemical Reactions Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Scientific Research Applications

Chemotherapeutic Drug Development

Quinoxaline derivatives, including “N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine”, have been studied for their potential in chemotherapeutic drug development . They have shown a wide range of biological activity, which makes them promising for the development of drugs targeting various diseases .

Antibacterial Applications

Quinoxaline derivatives have found application in the clinic as antibacterial drugs . The presence of two N-oxide groups in these compounds determines their pharmaceutical properties, such as antibacterial activity .

Antitumor Applications

The importance of nitrogen heterocycles as key pharmacophoric moieties lies in the synthesis of novel anticancer compounds . Quinoxaline derivatives, including “N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine”, could potentially be used in the development of new anticancer drugs .

Antifungal Applications

Quinoxaline derivatives also exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Insecticidal Applications

Quinoxaline derivatives have shown insecticidal properties . They could potentially be used in the development of new insecticides .

Herbicidal Applications

Quinoxaline derivatives have demonstrated herbicidal properties . This suggests that they could be used in the development of new herbicides .

Antiparasitic Applications

Quinoxaline derivatives present a promising class for the development of new drugs targeting parasitic diseases such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Antimycobacterial Applications

Quinoxaline derivatives have shown potential as antimycobacterial agents . They could potentially be used in the development of new drugs to treat tuberculosis .

Mechanism of Action

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This suggests that compounds containing a quinoxaline moiety, such as the one you mentioned, may also be of interest in future research.

properties

IUPAC Name |

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-7-18-12-3-1-2-4-13(12)21-14)22-8-11(9-22)20-15-5-6-17-10-19-15/h1-7,10-11H,8-9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZUEWBJIWAGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)

![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)

![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)